
N-CyclopentylL-Z-Alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopentyl L-Z-Alaninamide is a chemical compound with the molecular formula C16H22N2O3. It is known for its unique structure, which includes a cyclopentyl group attached to the alaninamide backbone. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl L-Z-Alaninamide typically involves the reaction of cyclopentylamine with Z-protected alanine. The Z-protection (benzyloxycarbonyl group) is used to protect the amino group during the reaction. The reaction is carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of N-Cyclopentyl L-Z-Alaninamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl L-Z-Alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-Cyclopentyl L-Z-Alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticonvulsant activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopentyl L-Z-Alaninamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in anticonvulsant research, it may interact with ion channels or neurotransmitter receptors to exert its effects.
Comparison with Similar Compounds
N-Cyclopentyl L-Z-Alaninamide can be compared with other similar compounds such as:
N-Cyclopentyl L-Alaninamide: Lacks the Z-protection group, making it less stable in certain reactions.
N-Cyclopentyl L-Z-Valinamide: Contains a valine backbone instead of alanine, which can alter its biological activity.
N-Cyclopentyl L-Z-Phenylalaninamide:
The uniqueness of N-Cyclopentyl L-Z-Alaninamide lies in its specific structure, which combines the cyclopentyl group with the Z-protected alanine, offering a balance of stability and reactivity for various research applications.
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
(2S)-2-(cyclopentylamino)propanamide |
InChI |
InChI=1S/C8H16N2O/c1-6(8(9)11)10-7-4-2-3-5-7/h6-7,10H,2-5H2,1H3,(H2,9,11)/t6-/m0/s1 |
InChI Key |
QWCWNGASFOXCIU-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC1CCCC1 |
Canonical SMILES |
CC(C(=O)N)NC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Heptyl-5-methyl-3a,4-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13098813.png)
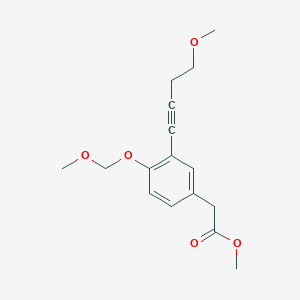
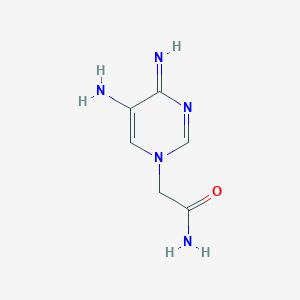
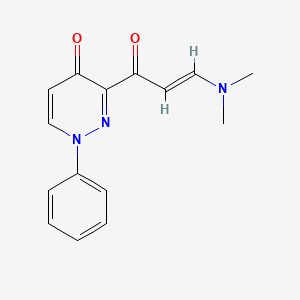
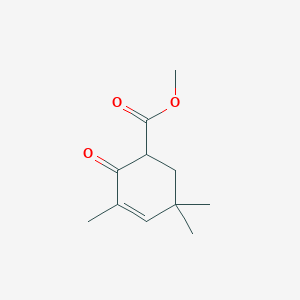
![2-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098846.png)
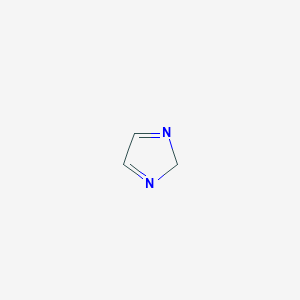
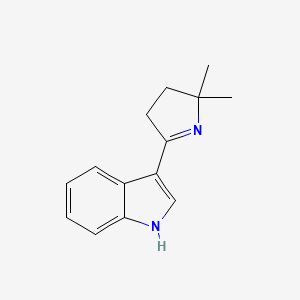
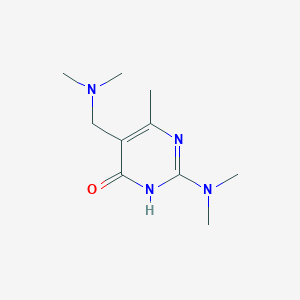
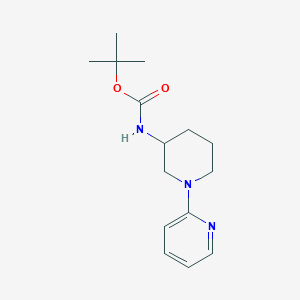
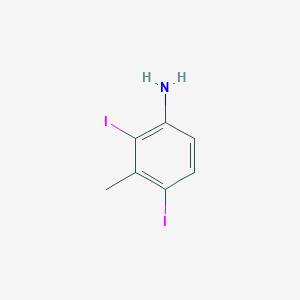
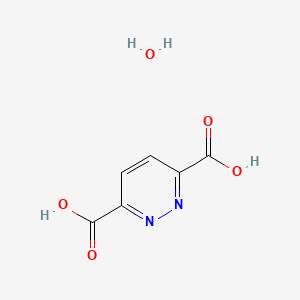
![2-(Heptylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13098892.png)
